N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide
Description
N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide is a synthetic small molecule featuring a benzoimidazole core linked via a propyl chain to a pivalamide (2,2-dimethylpropanamide) group. The pivalamide moiety, a bulky tertiary amide, may improve resistance to enzymatic degradation compared to primary amides.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-5-20-14-10-7-6-9-13(14)19-15(20)11-8-12-18-16(21)17(2,3)4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,18,21) |
InChI Key |
VIYVJPFQLPWAIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of the amide bond under mild reaction conditions using dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can influence multiple biological pathways. The potential mechanisms of action include:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.
2. Receptor Modulation:
It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological responses.
3. Induction of Apoptosis:
Similar compounds have shown the ability to induce programmed cell death in cancer cells, making this compound a candidate for anticancer research.
Anticancer Research
Recent studies have investigated the anticancer properties of compounds related to N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide. For instance, a study published in Nature examined the effects of benzimidazole derivatives on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and modulation of key signaling pathways such as NF-kB.
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(methyl-benzimidazole) derivative | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| N-(methyl-benzimidazole) derivative | MDA-MB-231 | 0.5 | Inhibits NF-kB and promotes p53 expression |
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Compounds similar to this compound have been evaluated for their effectiveness against resistant bacterial strains. A notable study reported that derivatives exhibited enhanced antibacterial activity against Escherichia coli strains expressing New Delhi metallo-beta-lactamase (NDM-1), which is known for its resistance to carbapenems.
Case Study: Antimicrobial Activity Against NDM-1 Producing Strains
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives and tested their efficacy against clinical isolates of NDM-1-producing bacteria. The representative compound demonstrated significant synergistic effects when combined with traditional antibiotics, restoring their effectiveness.
Mechanism of Action
The mechanism of action of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Structural Analog: N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide
Key Features :
Comparison :
- In contrast, the target compound’s 1-ethyl group prioritizes steric shielding.
- Amide Type : The Boc group serves as a temporary protective moiety, whereas the pivalamide in the target compound is a permanent, metabolically stable substituent.
- Synthesis Efficiency : The 55% yield for this analog highlights moderate efficiency, but the target compound’s synthesis pathway (if similar) may require optimization for scalability.
Structural Analog: N-(N-{3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}carbamimidoyl)-propionamide
Key Features :
- Substituents: 5-fluoro and 4-methyl groups on benzoimidazole; phenoxy-propyl chain with a carbamimidoyl group.
Comparison :
- Electron Effects : Fluorine’s electron-withdrawing nature and methyl’s hydrophobicity could enhance binding affinity in therapeutic targets (e.g., kinases or GPCRs). The target compound lacks these substituents, suggesting a different pharmacological profile.
- Chain Flexibility: The phenoxy-propyl linker in this analog may confer conformational rigidity, whereas the target compound’s simpler propyl chain offers flexibility.
Halogenated Derivatives from Patent Literature
Examples :
- N-(3-Bromo-4-fluorophenyl)-2-((3-(dimethylamino)propyl)amino)-4,5-difluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximidamide
- N-(3-Chloro-4-fluorophenyl)-2-((3-(dimethylamino)propyl)amino)-4-fluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximidamide .
Comparison :
- Halogen Effects : Bromo, chloro, and fluoro substituents increase lipophilicity and may improve membrane permeability. The target compound’s pivalamide group similarly enhances lipophilicity but avoids halogen-related toxicity risks.
Physicochemical Properties
Pharmacological Implications
- Target Compound: The pivalamide group may reduce first-pass metabolism, favoring oral bioavailability. The 1-ethyl group could minimize off-target interactions by sterically blocking non-specific binding.
Biological Activity
N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with pivaloyl chloride in the presence of a suitable base. The resulting structure is characterized by a benzimidazole core, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to benzimidazole derivatives. For instance, compounds with similar structures have shown significant activity against various strains of bacteria, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | MIC (μg/mL) | Notes |
|---|---|---|---|
| A4 | NDM-1 producing E. coli | 1.26 ± 0.37 | Potent inhibitor with low cytotoxicity . |
| BZ | Staphylococcus aureus | 5.00 | Effective against resistant strains . |
Anticancer Activity
The benzimidazole derivatives have also been investigated for their anticancer properties. They have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The precise mechanisms involve modulation of signaling pathways such as Wnt and PI3K/Akt.
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial activity of synthesized compounds, this compound was tested against clinical isolates of NDM-1-producing Escherichia coli. The compound demonstrated significant synergistic effects when combined with meropenem, enhancing its efficacy against resistant strains .
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of benzimidazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell growth in human cancer cell lines, suggesting potential for therapeutic applications in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial resistance mechanisms, such as beta-lactamases.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at various phases, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
